Quantified Receptor Binding Profile: Non-Selective CCK1/CCK2 Antagonism vs. Potent Subtype-Selective Analogs
Proglumide demonstrates a balanced, non-selective binding profile for CCK1 and CCK2 receptors, with IC50 values of 6,000 µM and 11,000 µM, respectively, yielding a selectivity ratio (CCK1/CCK2) of 1.8 [1]. In stark contrast, the glutaramic acid analog lorglumide (CR-1409) is a potent CCK1R-selective antagonist with an IC50 of 0.13 µM at CCK1R and 300 µM at CCK2R, a selectivity ratio of 2,300 [1]. This represents a 46,000-fold difference in CCK1R potency compared to Proglumide. Similarly, the CCK2R-selective analog itriglumide (CR-2945) exhibits an IC50 of 20,700 µM at CCK1R and 2.3 µM at CCK2R [1].
| Evidence Dimension | In vitro receptor binding affinity (IC50) for CCK1R and CCK2R, and derived selectivity ratio |
|---|---|
| Target Compound Data | Proglumide: IC50(CCK1R) = 6,000 µM; IC50(CCK2R) = 11,000 µM; Selectivity Ratio (CCK1R/CCK2R) = 1.8 |
| Comparator Or Baseline | Lorglumide: IC50(CCK1R) = 0.13 µM; IC50(CCK2R) = 300 µM; Selectivity Ratio = 2,300. Itriglumide: IC50(CCK1R) = 20,700 µM; IC50(CCK2R) = 2.3 µM; Selectivity Ratio = 9,000. |
| Quantified Difference | Lorglumide is 46,154-fold more potent at CCK1R than Proglumide. Proglumide is 87-fold less potent at CCK2R than itriglumide. Proglumide's selectivity ratio (1.8) indicates near-equipotent dual-receptor binding, unlike highly selective comparators. |
| Conditions | Competitive radioligand binding assays using 125I-labeled CCK-8 on membranes expressing human recombinant CCK1 and CCK2 receptors. |
Why This Matters
For researchers requiring simultaneous blockade of both CCK receptor subtypes without subtype bias, Proglumide is the scientifically appropriate choice, whereas lorglumide or itriglumide would be selected for CCK1R- or CCK2R-specific investigations.
- [1] Berna, M. J., Tapia, J. A., Sancho, V., Jensen, R. T. (2007). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands that have therapeutic potential. Current Opinion in Pharmacology, 7(6), 583-592. View Source
